molecular formula C10H12O3 B079360 Methyl 2-hydroxy-3-phenylpropanoate CAS No. 13674-16-3

Methyl 2-hydroxy-3-phenylpropanoate

Cat. No. B079360
CAS RN: 13674-16-3
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-phenylpropanoate is a compound of interest in various chemical and pharmaceutical research areas due to its structural features and potential applications. Its synthesis, structure, and properties have been explored to understand and utilize its chemical behavior in different reactions and applications.

Synthesis Analysis

The synthesis of methyl 2-hydroxy-3-phenylpropanoate and related compounds involves several chemical reactions, including the Reformatsky reaction, which has been used to generate diastereomeric β-hydroxy esters from 2-phenylpropanal and methyl α-bromopropionate (Matsumoto & Fukui, 1972). Another method involves the catalysis by epoxy ethane, indicating the feasibility of producing related compounds under specific conditions (Yin & Zhao, 2008).

Molecular Structure Analysis

The crystal structure of related compounds, such as methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, reveals specific conformational arrangements, showcasing the spatial arrangement of phenyl groups and hydroxy groups, which influence the compound's reactivity and interactions (Kolev et al., 1995).

Chemical Reactions and Properties

Palladium-catalyzed reactions involving 2-hydroxy-2-methylpropiophenone with aryl bromides present a unique multiple arylation process through successive C-C and C-H bond cleavages, illustrating the compound's capacity for complex transformations (Wakui et al., 2004). Additionally, ion-exchanged Y zeolites have catalyzed rearrangements of 2-bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate, highlighting the influence of catalysts on the compound's behavior (Baldoví et al., 1992).

Scientific Research Applications

Application in Organic Chemistry

“Methyl 2-hydroxy-3-phenylpropanoate” is a compound used in organic chemistry .

Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method

One specific application of “Methyl 2-hydroxy-3-phenylpropanoate” is in the synthesis of Erythro (±) Isomer by reduction and Threo (±) Isomer by inversion method .

Method of Application

The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

Results or Outcomes

The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis, which makes the method an attractive addition to the applicable methodologies .

Application in Anticancer Drug Synthesis

“Methyl 2-hydroxy-3-phenylpropanoate” can be used as an intermediate in the preparation of the potent anticancer drug Paclitaxel .

Method of Application

The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize Paclitaxel .

Results or Outcomes

The outcome of this application is the production of Paclitaxel, a potent anticancer drug .

Application in Synthesis of Other Compounds

“Methyl 2-hydroxy-3-phenylpropanoate” can be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Method of Application

The specific method of application would depend on the target compound. Typically, “Methyl 2-hydroxy-3-phenylpropanoate” would undergo a series of chemical reactions, including but not limited to condensation, reduction, oxidation, or substitution reactions .

Results or Outcomes

The outcome of this application is the production of a variety of complex organic compounds, which can be used in various fields such as pharmaceuticals, materials science, and chemical research .

Application in Material Science

“Methyl 2-hydroxy-3-phenylpropanoate” can also be used in material science for the synthesis of new materials .

Method of Application

The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize new materials .

Results or Outcomes

The outcome of this application is the production of new materials, which can have various applications in industries such as electronics, energy, and healthcare .

Safety And Hazards

“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

“Methyl 2-hydroxy-3-phenylpropanoate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has potential applications in the field of pharmaceutics due to its valuable chemical and medicinal properties .

properties

IUPAC Name

methyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929534
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-phenylpropanoate

CAS RN

13674-16-3
Record name Methyl 2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing methyl glycolate (2.5 mL, 32 mmol) and trifluoromethyl-sulfonic acid (150 mL) in CH2Cl2 (10 mL) was added benzyl 2,2,2-trichloro-acetimidate (7.0 mL, 37 mmol). After stirring for several min, the mixture was poured into aqueous NaHCO3 and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 9-17% EtOAC/Hex to afford the title compound: 1H NMR CDCl3): d 7.34 (m, 5H); 4.62 (s, 2H); 4.11 (s, 2H); 3.78 (s, 3H).
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Synthesis routes and methods II

Procedure details

Hydrogen chloride was bubbled for 15 minutes into a solution of 2-hydroxy-3-phenyl-propionic acid (10.0 g, 60 mmol) in 100 mL of methanol at room temperature. The vessel was sealed and then stirred overnight at room temperature. The reaction was made basic by the addition of 5% NaHCO3 and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water and extracted with ethyl acetate. The organic layer was extracted with saturated NaCl, dried (MgSO4) and the solvent removed under reduced pressure to give 2-hydroxy-3-phenyl-propionic acid methyl ester (9.7 g, 90%) as a yellow oil, MS m/z 180 [M]+. Elemental Analysis for C10H12O3. Calc'd: C, 66.65; H, 6.71; N, 0.00. Found: C, 66.52; H, 6.86; N, 0.29
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
HJ Lee, KH Park, JH Shim, RD Park… - Korean Journal of …, 2005 - koreascience.kr
A soil bacterium, Bacillus subtilis HJ927, exhibiting strong antagonistic property against pathogenic fungi was isolated from pepper fields infested with Phytophthora capsici. Pepper …
Number of citations: 8 koreascience.kr
D Ahmed, P Dar, R Chaudhery… - International Journal of …, 2017 - Taylor & Francis
… concentration were eucalyptol, palmitic acid, linoleic acid, 4-(methoxymethyl)phenol, 2,2ʹ-methylenebis(61,1-dimethylethyl)-4-ethyl-phenol, methyl 2-hydroxy-3-phenylpropanoate, 3-…
Number of citations: 12 www.tandfonline.com
A Cimmino, P Nocera, BT Linaldeddu… - Journal of agricultural …, 2018 - ACS Publications
… These findings allowed us to formulate crypticin A as methyl 2-hydroxy-3-phenylpropanoate … Thus, crypticin A was established as (+)-(R)-methyl 2-hydroxy-3-phenylpropanoate (1), …
Number of citations: 21 pubs.acs.org
HJ Park, SH Ryu, SW Yeon, A Turk, S Lee… - Korean Journal of …, 2023 - koreascience.kr
… The structures were elucidated on the basis of spectroscopic methods as seven phenolic compounds, methyl 2-hydroxy-3-phenylpropanoate (1), protocatechualdehyde (2), caffeic acid (…
Number of citations: 0 koreascience.kr
R Doukeh, M Râpă, E Matei, D Prodan, R Győrgy… - Catalysts, 2023 - mdpi.com
… selectivity in main reaction products: benzoic acid, 2-phenyl-1,3-dioxolan-4-yl)methanol, 2-Phenyl-1,3-dioxan-5-ol, 2-phenyl-1,3-dioxolane, and methyl 2-hydroxy-3-phenylpropanoate …
Number of citations: 3 www.mdpi.com
NTT Thuy, HTM Hien, NC Ha, LT Thom… - Natural Product …, 2023 - Taylor & Francis
One new indol, N-methoxymethyltryptophol (1), one new phenolic, (2 R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate (2) and fifteen known compounds (3–17) were …
Number of citations: 4 www.tandfonline.com
D Haigh, LJ Jefcott, K Magee, H McNab - Journal of the Chemical …, 1996 - pubs.rsc.org
… It is noteworthy that the ratio of products 11 : 12 (7: 93) in this case differs dramatically from that observed in the reaction of methyl 2-hydroxy-3phenylpropanoate 8 (R = HI with DAST …
Number of citations: 13 pubs.rsc.org
L Xiao, J Jiang - Synlett, 2021 - thieme-connect.com
… It should be noted that alkyl α-hydroxy esters such as methyl 2-hydroxy- 3-phenylpropanoate and methyl 2-hydroxypropanoate were not tolerated in this transformation (Scheme [3], …
Number of citations: 1 www.thieme-connect.com
JM Olesen, JT Knudsen - Biochemical Systematics and Ecology, 1994 - Elsevier
… The esters of phenylpropanoic acid, ie methyl 3-phenylpropanoate and methyl 2-hydroxy-3-phenylpropanoate have only recently been reported in the floral scent of a couple of orchids, …
Number of citations: 51 www.sciencedirect.com
SC Yang, JM Fang, YS Cheng - Journal of the Chinese …, 1995 - Wiley Online Library
… 3,4-dihydroxyben"zoic acid 27b and methyl 2-hydroxy-3-phenylpropanoate 370 were readily recognized. Unsaturated acids oleic acid 4, linoleic acid 5 and linolenic acid 6 were …
Number of citations: 15 onlinelibrary.wiley.com

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